Astraisoflavan-7-O-beta-D-glucoside is a flavonoid glycoside primarily derived from the plant species Astragalus, particularly Astragalus membranaceus. It is characterized by its chemical formula C23H28O10 and a molecular weight of 464.56 g/mol. The compound consists of an isoflavone backbone with a beta-D-glucoside moiety at the 7-position, contributing to its solubility and bioactivity. This compound is part of a larger class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties .
These reactions are crucial for understanding the metabolism and bioavailability of the compound in biological systems .
Astraisoflavan-7-O-beta-D-glucoside exhibits several notable biological activities:
The synthesis of Astraisoflavan-7-O-beta-D-glucoside can be achieved through various methods:
Astraisoflavan-7-O-beta-D-glucoside has several applications across various fields:
Interaction studies involving Astraisoflavan-7-O-beta-D-glucoside have focused on its pharmacokinetics and potential interactions with other drugs:
Astraisoflavan-7-O-beta-D-glucoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Properties |
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Calycosin-7-O-beta-D-glucoside | Isoflavone with a similar glycoside structure | Notable for its neuroprotective effects |
Formononetin | Aglycone form of calycosin; lacks glucose moiety | Exhibits estrogenic activity |
Methylnissolin-3-O-glucoside | Contains different sugar moieties | Known for specific anti-inflammatory effects |
Astraisoflavan-7-O-beta-D-glucoside is unique due to its specific molecular structure that combines an isoflavone backbone with a beta-D-glucoside moiety at the 7-position, which influences its solubility and bioactivity compared to other similar compounds. Its distinct biological activities, particularly in cardiovascular protection and antioxidant capacity, further differentiate it within the flavonoid class .
Astraisoflavan-7-O-β-D-glucoside derives from Astragali Radix (Huangqi), a botanical drug used in traditional Chinese medicine for over 2,000 years to treat anemia, fatigue, and immune disorders. While early pharmacological studies focused on polysaccharides and saponins in Astragalus, advances in chromatographic separation since the 1990s enabled the isolation of flavonoid glycosides like astraisoflavan-7-O-β-D-glucoside. Its identification in 2022 marked a significant expansion of known isoflavonoids in the Astragalus genus, coinciding with renewed interest in minor phenolic constituents.
This compound belongs to the isoflavan subclass of flavonoids, distinguished by a 3-phenylchroman backbone. Its β-D-glucoside moiety at the 7-position places it within a rare subgroup of O-glycosylated isoflavans, contrasting with the more common C-glycosides in Fabaceae. Chemotaxonomic analyses suggest its presence may help differentiate A. membranaceus varieties, as similar structures have not been reported in phylogenetically distant Astragalus species.
The molecular architecture of astraisoflavan-7-O-β-D-glucoside (C₂₃H₂₈O₁₀, MW 464.5 g/mol) features:
X-ray crystallography confirms the S-configuration at C-3 and equatorial orientation of the glucoside, creating a sterically hindered structure that influences its solubility and reactivity. The SMILES notation (COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC) encapsulates these features, highlighting the methoxy groups and glycosidic linkage.
Astraisoflavan-7-O-beta-D-glucoside occurs primarily in the roots of Astragalus membranaceus var. mongholicus, which represents the predominant botanical source for this bioactive compound [1] [2] [8]. Astragalus mongholicus, also recognized under the synonyms Astragalus propinquus and Astragalus membranaceus, constitutes a perennial flowering plant within the Fabaceae family and serves as one of the fundamental herbs in traditional Mongolian medicine [7]. The species demonstrates widespread distribution across temperate Asia, including Kazakhstan, Siberia, the Russian Far East, Mongolia, and western and northern China [7]. Research has established that Astragalus mongholicus contains significantly higher flavonoid content compared to its botanical variant Astragalus membranaceus, with studies indicating approximately three-fold greater concentrations of these bioactive compounds [8].
The chemical composition of Astragalus mongholicus roots includes diverse isoflavonoids such as calycosin, formononetin, and various isoflavan derivatives, with astraisoflavan-7-O-beta-D-glucoside representing a key constituent within this complex phytochemical profile [8] [11]. Phytochemical investigations have identified more than 63 flavonoids in Astragalus membranaceus, with isoflavones constituting the major constituents, and calycosin-7-O-β-D-glucoside serving as the dominant component utilized as a chemical marker in quality analyses [11]. The accumulation of isoflavonoids in the roots demonstrates tissue-specific distribution patterns, with distinct concentrations observed between xylem and bark tissues [36]. Research findings indicate that while isoflavonoid contents vary between samples from different cultivated regions, no significant differences exist between the isoflavonoid content of xylem and bark tissues within individual plants [36].
The distribution of astraisoflavan-7-O-beta-D-glucoside and related isoflavan glycosides across the Astragalus genus exhibits considerable variation among different species [14] [15]. Comprehensive phytochemical surveys have documented the presence of diverse flavonoid subclasses across 46 Astragalus species, including flavones, flavonols, flavanones, flavanonols, chalcones, aurones, isoflavones, isoflavans, and pterocarpans [14] [39]. The isoflavonoids within the genus are more frequently described as aglycones rather than glycosides, and can be categorized into two primary groups: isoflavones and isoflavans [14] [15].
Astragalus complanatus represents another significant source of isoflavonoid compounds, containing rhamnocitrin glycosides, astragalin, and calycosin-7-O-glucoside within its seed tissues [37]. The species demonstrates notable bioactive properties, with flavonoid extracts capable of promoting natural killer cell proliferation and enhancing cellular activity [37]. Astragalus sinicus, commonly known as Chinese milkvetch, contains distinctive isoflavonoid profiles including daidzin, isomucronulatol derivatives, and pterocarpan compounds distributed throughout stems and whole plant tissues [38]. This species exhibits unique characteristics as the only documented Astragalus species containing flavanonols, specifically ampelopsin and its glycoside derivatives [14].
The comparative analysis of isoflavonoid distribution reveals that Astragalus alexandrinus and Astragalus trigonus contain novel isoflavan compounds, including astragaluquinone and 8-methoxyvestitol, representing unique structural variants within the genus [14] [15]. Research has demonstrated that many isoflavonoids isolated from Astragalus species represent new natural compounds, highlighting the genus as a rich source of novel bioactive molecules [14]. The chemical profiles of isoflavonoids in different Astragalus species correlate with their geographical origins, enabling successful differentiation of cultivated regions through principal component analysis [36] [10].
The biosynthesis of astraisoflavan-7-O-beta-D-glucoside initiates through the phenylpropanoid pathway, which represents a fundamental metabolic route linking primary and secondary metabolism in plants [21] [22]. The pathway begins with L-phenylalanine, an aromatic amino acid synthesized via the shikimate pathway, which serves as the essential precursor for all phenylpropanoid-derived compounds [25] [29]. The shikimate pathway produces aromatic amino acids through a seven-step process starting with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, ultimately generating chorismic acid and subsequently phenylalanine [27].
Phenylalanine ammonia-lyase catalyzes the initial committed step in the general phenylpropanoid pathway, facilitating the deamination of phenylalanine to trans-cinnamic acid [25] [26]. This enzyme represents a critical regulatory point mediating carbon flux from primary to secondary metabolism, with activity levels directly correlating with concentrations of phenolic compounds in plant tissues [25]. The subsequent enzymatic steps involve cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase that catalyzes the hydroxylation of cinnamic acid to p-coumaric acid [25] [26]. The final step in the general phenylpropanoid pathway involves 4-coumarate CoA ligase, which activates p-coumaric acid through thioesterification to form p-coumaroyl-CoA [25] [29].
The formation of flavonoid precursors requires the condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by chalcone synthase [28] [29]. This reaction represents a key branch point where carbon flux can be directed toward lignin biosynthesis or flavonoid metabolism [25]. Malonyl-CoA serves as a critical metabolite in this process, with intracellular concentrations directly influencing flavonoid production capacity [28]. Research has demonstrated that increased malonyl-CoA biosynthesis through metabolic engineering can enhance flavonoid yields by over 200 percent [28]. The subsequent action of chalcone isomerase converts chalcones to flavanones, specifically naringenin and liquiritigenin, which serve as immediate precursors for isoflavonoid biosynthesis [24] [29].
The glycosylation of isoflavan aglycones to form compounds such as astraisoflavan-7-O-beta-D-glucoside occurs through the action of specialized uridine diphosphate-dependent glycosyltransferases in Astragalus root tissues [17] [20]. Recent research has identified three specific UDP-glycosyltransferases in Astragalus membranaceus that participate in isoflavone glycosylation: AmUGT88E29, AmUGT88E30, and AmUGT71G10 [17] [20]. Among these enzymes, AmUGT88E29 and AmUGT88E30 demonstrate high catalytic activity toward isoflavones in vitro, accepting various flavones, flavanones, flavonols, dihydroflavonols, and dihydrochalcones as substrates [17] [20].
AmUGT88E29 exhibits particularly significant activity in the biosynthesis of calycosin-7-O-β-D-glucoside, with overexpression studies demonstrating substantial increases in isoflavone glucoside content within hairy root cultures [17] [20]. The enzyme utilizes UDP-glucose as the primary sugar donor, catalyzing the transfer of the glucosyl moiety to the 7-position of the isoflavan backbone through an SN2 inversion mechanism [32]. The glycosylation process involves recognition of the plant secondary product glycosyltransferase motif, a conserved sequence (VL-H-AVG-FLTHCGWNSTLES—GVP—WPM–DQ) located in the C-terminal domain of plant UDP-glycosyltransferases [32].
The catalytic mechanism of O-glycosylation in these enzymes relies on a highly conserved active site featuring a catalytic duplex consisting of histidine and aspartic acid residues [32]. The initial amino acid of the plant secondary product glycosyltransferase motif, tryptophan, establishes parallel π-stacking interactions with the uracil ring of UDP-sugar molecules through its indole ring structure [32]. Research has demonstrated that the glycosylation process can be stimulated and activated by environmental factors such as enhanced ultraviolet-B radiation, suggesting regulatory mechanisms that modulate isoflavonoid glycoside accumulation in response to stress conditions [18].
The substrate specificity of Astragalus glycosyltransferases extends beyond simple glucose donors, with some enzymes capable of utilizing UDP-xylose and other activated sugar moieties [34]. Protein engineering studies have revealed that specific amino acid residues, particularly position 146 in AmUGT1, influence sugar donor selectivity and can be modified to enhance xylosylation activity [34]. The glycosylation mechanisms in Astragalus roots demonstrate remarkable efficiency, with engineered systems achieving conversion rates exceeding 90 percent for specific substrate-enzyme combinations [34].
Table 1: Chemical and Physical Properties of Astraisoflavan-7-O-beta-D-glucoside | |
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Property | Value |
Chemical Name | Astraisoflavan-7-O-beta-D-glucoside |
Molecular Formula | C23H28O10 |
Molecular Weight | 464.46 g/mol |
CAS Number | 136087-29-1 |
Melting Point | 81-82 °C |
Density | 1.4±0.1 g/cm³ |
Physical Form | White to off-white solid |
pKa | 9.48±0.45 |
Table 2: Distribution of Isoflavan Glycosides in Astragalus Species | ||
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Species | Plant Part | Primary Isoflavonoids |
Astragalus membranaceus var. mongholicus | Roots | Astraisoflavan-7-O-beta-D-glucoside, calycosin derivatives |
Astragalus mongholicus | Roots | High isoflavonoid content, diverse isoflavan glycosides |
Astragalus complanatus | Seeds | Rhamnocitrin glycosides, calycosin-7-O-glucoside |
Astragalus sinicus | Stems, whole plant | Daidzin, isomucronulatol derivatives |
Astragalus alexandrinus | Roots | Astragaluquinone, 8-methoxyvestitol |
Table 3: Key Enzymes in Isoflavan Glycoside Biosynthesis | ||
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Enzyme | Function | Subcellular Location |
Phenylalanine ammonia-lyase | Deamination of phenylalanine to cinnamic acid | Cytoplasm |
Isoflavone synthase | B-ring migration, 2-hydroxyisoflavanone formation | Endoplasmic reticulum |
AmUGT88E29 | Glycosylation of isoflavones with UDP-glucose | Endoplasmic reticulum |
AmUGT88E30 | Broad-spectrum flavonoid glycosylation | Endoplasmic reticulum |
2-hydroxyisoflavanone dehydratase | Dehydration to form isoflavones | Cytoplasm |
Astraisoflavan-7-O-beta-D-glucoside represents a structurally complex isoflavonoid glycoside characterized by its distinctive molecular architecture and well-defined stereochemical features [2]. The compound possesses the molecular formula C₂₃H₂₈O₁₀ with a molecular weight of 464.46 grams per mole, establishing it as a moderate-sized flavonoid glycoside within the broader isoflavonoid family [3] [2].
The fundamental molecular architecture consists of an isoflavan backbone glycosylated at the 7-position with a beta-D-glucopyranosyl moiety [4] [2]. The core isoflavan structure features a characteristic 3-phenylchroman skeleton where the phenyl ring (B-ring) is attached at the 3-position of the chroman moiety, distinguishing it from conventional flavonoids where the phenyl ring occupies the 2-position [5]. This structural arrangement imparts unique conformational properties and biological activities to the molecule.
The glycosidic linkage exhibits beta-anomeric configuration, as evidenced by the characteristic coupling constant J₁,₂ = 7.5 Hz observed in proton nuclear magnetic resonance spectroscopy [4]. This beta-linkage orientation positions the glucose moiety in an equatorial configuration relative to the pyranose ring, contributing to the overall molecular stability and solubility characteristics of the compound.
Conformational analysis reveals that the glycosidic bond adopts preferential orientations determined by a complex interplay of steric interactions and stereoelectronic effects [6] [7]. The presence of the bulky isoflavan aglycone creates steric constraints that influence the rotational freedom around the glycosidic bond, resulting in restricted conformational flexibility compared to smaller glycoside systems [6]. Molecular modeling studies on related flavonoid glycosides indicate that intramolecular hydrogen bonding between the glucose hydroxyl groups and the aglycone hydroxyl substituents contributes to conformational stabilization [6].
The substitution pattern on the isoflavan core includes hydroxyl groups at positions 7 and 2', along with methoxy substituents at positions 3' and 4' [4]. This specific substitution pattern significantly influences the overall molecular geometry and electronic distribution, affecting both the spectroscopic properties and the biological activity of the compound [8]. The 2'-hydroxyl group particularly impacts the nuclear magnetic resonance chemical shifts of neighboring aromatic protons, serving as a diagnostic feature for structural identification [8].
The spatial arrangement of functional groups creates opportunities for intramolecular interactions that stabilize specific conformations. The hydroxyl group at position 2' can form intramolecular hydrogen bonds with the ether oxygen of the glucose moiety, while the methoxy groups at positions 3' and 4' adopt orientations that minimize steric repulsion with the glucose substituent [6]. These interactions collectively determine the three-dimensional molecular shape and influence the compound's interaction with biological targets.
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for astraisoflavan-7-O-beta-D-glucoside, enabling complete assignment of all carbon and proton environments within the molecule [4] [9]. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that unambiguously identify the isoflavan glucoside structure and distinguish it from related isoflavonoid derivatives.
The aromatic region of the proton nuclear magnetic resonance spectrum displays distinctive splitting patterns consistent with the substituted benzene rings present in the molecule [4] [9]. The A-ring protons appear as characteristic doublet and doublet of doublets patterns, with H-5 resonating at δ 6.97 (doublet, J = 8.3 Hz), H-6 at δ 6.59 (doublet of doublets, J = 8.3, 2.5 Hz), and H-8 at δ 6.56 (doublet, J = 2.5 Hz) [4]. These chemical shifts and coupling patterns are diagnostic of a 1,3,4-trisubstituted benzene ring system with hydroxyl and ether substituents.
The B-ring proton signals provide crucial information about the substitution pattern, with H-2' appearing at δ 6.46 (doublet, J = 8.7 Hz) and H-6' at δ 6.77 (doublet, J = 8.7 Hz) [4]. The large coupling constant (8.7 Hz) confirms the ortho relationship between these protons, while the absence of additional aromatic signals in this region confirms the 1,2,3,4-tetrasubstituted nature of the B-ring [4].
The aliphatic region reveals the characteristic isoflavan skeleton through the presence of oxygenated methylene and methine protons. The H-2 protons appear as complex multiplets at δ 4.27 and 4.02, while the H-3 proton resonates at δ 3.48 as a multiplet [4]. The H-4 methylene protons exhibit characteristic geminal coupling patterns with signals at δ 3.00 and 2.86 as doublet of doublets [4].
The glucose moiety provides a distinctive set of signals that confirm the glycosidic nature of the compound. The anomeric proton H-1'' appears as a doublet at δ 4.81 with J = 7.5 Hz, definitively establishing the beta-anomeric configuration [4]. The remaining glucose protons appear as complex multiplets in the δ 3.35-3.66 range, while the glucose CH₂OH protons are observed as doublet of doublets at δ 4.51 and 4.22 [4].
Methoxy group signals appear as characteristic singlets at δ 3.79 and 3.81, integrating for three protons each and confirming the presence of two distinct methoxy substituents [4]. The slight difference in chemical shifts reflects the different electronic environments created by the substitution positions on the B-ring.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of all carbon environments within the molecule [4] [10]. The spectrum displays 23 distinct carbon signals, consistent with the molecular formula and structural assignment. The carbonyl carbon, when present in related structures, typically appears around δ 168-180, depending on the substitution pattern [10] [5].
The aromatic carbon signals span the δ 104-158 range, with quaternary carbons generally appearing at lower field positions compared to protonated carbons [4] [10]. The glucose carbons provide a characteristic pattern with the anomeric carbon at δ 102.5, clearly distinguished from the other glucose carbons by its chemical shift and multiplicity in distortionless enhancement by polarization transfer experiments [4].
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information that confirms the structural assignment [4] [11]. Homonuclear correlation spectroscopy experiments reveal through-bond connectivities between coupled protons, establishing the complete proton skeleton of both the aglycone and glucose portions [4]. The correlation between H-2/H-3/H-4 confirms the isoflavan chain connectivity, while H-5/H-6 and H-8 correlations establish the A-ring substitution pattern [4].
Heteronuclear multiple bond correlation experiments provide long-range carbon-proton connectivities that definitively establish the substitution pattern and glycosidic linkage [4] [12]. Critical correlations include the anomeric proton H-1'' to C-7 (δ 158.3), confirming the 7-O-glucosidic linkage [4]. Additional correlations from methoxy protons to their respective carbon atoms (3-OMe to C-3, 4'-OMe to C-4') establish the substitution positions [4].
Heteronuclear single quantum coherence experiments provide direct carbon-proton connectivities, enabling complete assignment of all protonated carbons [4] [11]. This technique is particularly valuable for distinguishing between overlapping proton signals by correlating them to their distinct carbon chemical shifts.
Mass spectrometry provides essential molecular weight confirmation and structural information through characteristic fragmentation patterns that are diagnostic of the isoflavan glucoside structure [13] [14] [15]. Electrospray ionization mass spectrometry readily produces both positive and negative ion modes, each providing complementary structural information.
In positive ion mode, the compound exhibits a molecular ion peak [M+H]⁺ at m/z 465, confirming the molecular weight of 464 daltons [13] [16]. The sodium adduct [M+Na]⁺ appears at m/z 487, representing a common ionization pathway for glycosides in electrospray ionization conditions [16]. The base peak intensity and stability of these molecular ions depend on the instrumental conditions and sample concentration.
The most characteristic fragmentation involves the loss of the glucose moiety (162 daltons) to produce the aglycone ion [Aglycone+H]⁺ at m/z 303 [13] [16]. This fragmentation is diagnostic of O-glycosides and occurs readily under collision-induced dissociation conditions. The aglycone ion may undergo further fragmentation through retro-Diels-Alder reactions, producing characteristic fragments at m/z 285, 270, 253, and 225 [16].
In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at m/z 463, providing complementary ionization information [15] [17]. The loss of glucose produces the deprotonated aglycone [Aglycone-H]⁻ at m/z 301, which may exist in equilibrium with the radical aglycone ion Y₀⁻- at m/z 302 [15]. The relative intensities of these ions provide information about the glycosylation position and can distinguish between different substitution patterns.
Tandem mass spectrometry experiments reveal detailed fragmentation pathways that are characteristic of isoflavonoid glycosides [15] [18]. The collision-induced dissociation of the molecular ion produces a series of fragment ions that correspond to specific bond cleavages within the molecule. The predominant fragmentation pathway involves heterolytic cleavage of the glycosidic bond, followed by rearrangements and eliminations within the aglycone portion.
The fragmentation pattern is particularly sensitive to the substitution pattern on the aglycone, with different hydroxyl and methoxy substitutions producing distinct fragment ion patterns [15] [17]. This sensitivity makes mass spectrometry valuable for distinguishing between closely related isoflavonoid isomers that may have similar nuclear magnetic resonance spectra.
High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition and enable differentiation from isobaric compounds [19] [16]. The accurate mass of the molecular ion, combined with isotope pattern analysis, provides unambiguous molecular formula assignment even in complex mixtures.
The fragmentation behavior under different ionization conditions (positive versus negative mode, different collision energies) provides complementary structural information [15] [18]. Some fragmentations are more favorable in positive mode, while others occur preferentially in negative mode, making both ionization modes valuable for complete structural characterization.
Crystallographic structure determination of astraisoflavan-7-O-beta-D-glucoside presents significant technical challenges that are characteristic of flavonoid glycoside systems [20] [21]. The compound's moderate molecular size, combined with multiple hydroxyl groups and conformational flexibility, creates substantial obstacles for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
The primary challenge stems from the compound's amphiphilic nature, with the hydrophobic isoflavan aglycone and the hydrophilic glucose moiety creating competing solubility requirements [21] [22]. This amphiphilic character often leads to the formation of microcrystalline precipitates or amorphous solids rather than the large, well-formed single crystals required for diffraction studies. The presence of multiple hydroxyl groups capable of forming extensive hydrogen bonding networks further complicates crystal formation by creating numerous potential packing arrangements with similar energies [21].
Solvent selection represents a critical parameter in crystallization attempts, as the compound must achieve sufficient solubility for crystal nucleation while maintaining appropriate supersaturation for controlled crystal growth [23] [21]. The methanol-water system has shown promise for related compounds, but the optimal solvent composition requires careful optimization through systematic screening of solvent ratios, temperatures, and concentration ranges [22].
The conformational flexibility around the glycosidic bond introduces additional complexity, as multiple conformers may coexist in solution and potentially co-crystallize, leading to disorder in the crystal structure [6] [21]. This conformational heterogeneity can manifest as broad or split diffraction peaks, reduced resolution, and difficulties in structure refinement. Temperature control during crystallization becomes crucial for minimizing conformational mobility and promoting ordered crystal formation.
Hydrate formation presents another significant challenge, as the multiple hydroxyl groups readily incorporate water molecules into the crystal lattice [21] [24]. Hydrated crystals often exhibit lower symmetry and larger unit cells compared to anhydrous forms, complicating data collection and structure solution. The stability of hydrated crystals is temperature and humidity dependent, requiring careful environmental control during data collection to prevent dehydration or phase transitions.
When single crystal formation proves unsuccessful, powder X-ray diffraction analysis provides an alternative approach for structural characterization [21] [22]. However, powder diffraction data lacks the three-dimensional information available from single crystal analysis, limiting the level of structural detail that can be obtained. Peak overlap in powder patterns further reduces the information content, particularly for complex molecules with numerous atoms.
Molecular replacement techniques using related structures as starting models represent a potential solution when direct structure determination fails [25]. The availability of crystal structures for related isoflavan glucosides or similar flavonoid glycosides can provide suitable search models for molecular replacement calculations. However, the success of this approach depends on the degree of structural similarity between the target compound and the model structure.
Advanced crystallographic techniques such as micro-crystallography and serial crystallography offer potential solutions for compounds that form only small crystals [26]. These methods utilize highly focused X-ray beams and sensitive detectors to collect data from crystals that would be unsuitable for conventional diffraction experiments. However, these techniques require specialized equipment and expertise that may not be readily available.
The development of co-crystallization strategies using appropriate co-formers represents another approach for overcoming crystallization difficulties [27]. Suitable co-formers can provide additional intermolecular interactions that stabilize specific crystal packing arrangements and promote the formation of well-ordered crystals. The selection of appropriate co-formers requires consideration of size compatibility, hydrogen bonding capability, and chemical stability.
Alternative structural characterization methods, such as solid-state nuclear magnetic resonance spectroscopy and computational modeling, can provide valuable structural information when crystallographic analysis proves unsuccessful [6] [7]. These approaches, while not providing the atomic-level detail of X-ray crystallography, can confirm structural assignments and provide insights into molecular conformation and dynamics in the solid state.